

In-Depth Technical Guide: Chemical Properties of 18:0 (9,10-dibromo) PC

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Compound of Interest

Compound Name: 18:0 (9,10dibromo) PC

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Introduction

1,2-di(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine, commonly referred to as 18:0 (9,10-dibromo) PC, is a synthetically modified phospholipid derived from 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC). The introduction of bromine atoms at the 9th and 10th positions of both stearoyl chains creates a unique molecular probe for biophysical and biochemical studies of lipid membranes and their interactions with proteins. This guide provides a comprehensive overview of the known chemical properties, analytical characterization methodologies, and applications of this specialized lipid.

Chemical and Physical Properties

The addition of bulky, electronegative bromine atoms to the acyl chains of DSPC influences its physicochemical properties. While specific experimental data for 18:0 (9,10-dibromo) PC is limited in publicly available literature, we can infer its properties based on the parent compound and the known effects of halogenation.

Table 1: Physicochemical Properties

Property	1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)	18:0 (9,10-dibromo) PC	Data Source/Reference
Molecular Formula	C ₄₄ H ₈₈ NO ₈ P	C ₄₄ H ₈₄ Br ₄ NO ₈ P	Calculated
Molecular Weight	790.15 g/mol	1105.73 g/mol	[1]
CAS Number	816-94-4	217075-01-9	[1]
Appearance	White powder	Expected to be a solid	[2][3]
Solubility	Insoluble in water, soluble in most organic solvents.	Expected to be soluble in organic solvents like chloroform.	[2][3]
Main Phase Transition Temperature (T _m)	55 °C	Expected to be altered from DSPC. Specific value not readily available.	[4][5]
Enthalpy of Transition (ΔH)	~45 kJ/mol	Expected to be altered from DSPC. Specific value not readily available.	[6]

The bromination of the acyl chains is not expected to significantly perturb the overall packing and fluidity of the lipid bilayer, making it a useful tool for biophysical studies.[7][8]

Experimental Protocols for Characterization

The characterization of 18:0 (9,10-dibromo) PC involves a suite of analytical techniques to confirm its structure and purity, and to study its behavior in model membrane systems.

Synthesis

The synthesis of 1,2-diacyl-sn-glycero-3-phosphocholines can be achieved through various methods, including the acylation of sn-glycero-3-phosphocholine (GPC) with the desired fatty

acid. For 18:0 (9,10-dibromo) PC, this would involve the use of 9,10-dibromostearic acid.

General Steglich Esterification Protocol:

- **Preparation of Silica-GPC Complex:** Dissolve sn-glycero-3-phosphocholine (GPC) in methanol and add it dropwise to silica gel. Concentrate the mixture under vacuum to obtain a dry silica-GPC complex.[\[9\]](#)[\[10\]](#)
- **Esterification:** In a reaction flask, combine the silica-GPC complex, 9,10-dibromostearic acid, N,N'-dicyclohexylcarbodiimide (DCC), and 4-dimethylaminopyridine (DMAP) in a suitable solvent like chloroform.[\[9\]](#)[\[10\]](#) The mixture is typically stirred at a slightly elevated temperature for an extended period (e.g., 45°C for 72 hours).[\[9\]](#)[\[10\]](#)
- **Purification:** The crude product is purified through a series of extraction and recrystallization steps. This often involves washing with acidic and basic solutions to remove unreacted starting materials and byproducts, followed by recrystallization from solvents like ethyl acetate and acetone to yield the high-purity product.[\[9\]](#)[\[10\]](#)

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of 18:0 (9,10-dibromo) PC.

Protocol for ESI-MS/MS Analysis:

- **Sample Preparation:** Dissolve a small amount of the lipid in a suitable solvent system, such as chloroform/methanol (1:1, v/v).
- **Infusion:** Infuse the sample solution directly into the electrospray ionization (ESI) source of a mass spectrometer.
- **Data Acquisition:** Acquire full scan mass spectra in both positive and negative ion modes to identify the molecular ion. The isotopic pattern of bromine (approximately 1:1 ratio of ^{79}Br and ^{81}Br) will result in a characteristic pattern for the molecular ion peak.
- **Tandem MS (MS/MS):** Select the molecular ion (or a prominent adduct) for collision-induced dissociation (CID).

- **Fragment Analysis:** Analyze the resulting fragment ions. For phosphatidylcholines, characteristic fragments include the phosphocholine headgroup (m/z 184 in positive mode) and ions corresponding to the loss of the fatty acyl chains.[\[1\]](#)[\[2\]](#)[\[11\]](#)[\[12\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the carbon, proton, and phosphorus nuclei within the molecule.

Protocol for ^{13}C and ^{31}P NMR:

- **Sample Preparation:** Dissolve the lipid sample in a deuterated solvent, typically deuterated chloroform (CDCl_3).
- ^{13}C NMR:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Expected Chemical Shifts:
 - Carbonyl carbons ($\text{C}=\text{O}$): ~170-175 ppm.
 - Glycerol backbone carbons: ~60-75 ppm.
 - Phosphocholine headgroup carbons: ~55-65 ppm.
 - Acyl chain carbons (CH_2 , CH_3): ~14-35 ppm.
 - Carbons bonded to bromine ($\text{CH}-\text{Br}$): These will be significantly shifted downfield compared to their non-brominated counterparts, typically in the range of 50-70 ppm.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)
- ^{31}P NMR:
 - Acquire a proton-decoupled ^{31}P NMR spectrum.
 - Expected Chemical Shift: Phosphatidylcholines typically show a single sharp peak in the range of 0 to -1 ppm, relative to an external standard of 85% phosphoric acid.[\[3\]](#)[\[17\]](#)[\[18\]](#)

[19][20] The specific shift can be influenced by solvent and temperature.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermotropic phase behavior of the lipid, specifically its gel-to-liquid crystalline phase transition temperature (T_m).

Protocol for DSC Analysis:

- **Liposome Preparation:** Prepare multilamellar vesicles (MLVs) by hydrating a thin film of the lipid with a buffer solution. The lipid film is formed by evaporating the organic solvent from a solution of the lipid in a round-bottom flask.
- **Sample Loading:** Load a precise amount of the liposome dispersion into an aluminum DSC pan and seal it. Prepare a reference pan with the same amount of buffer.
- **Thermal Analysis:** Place the sample and reference pans in the DSC instrument. Heat and cool the sample at a controlled rate (e.g., 1-2 °C/min) over a temperature range that encompasses the expected phase transition.
- **Data Analysis:** The phase transition will appear as an endothermic peak on the heating scan. The peak maximum corresponds to the T_m , and the area under the peak is proportional to the enthalpy of the transition (ΔH).^[4]

Applications and Experimental Workflows

18:0 (9,10-dibromo) PC is primarily used as a tool in membrane biophysics, particularly in studies of lipid-protein interactions and membrane organization.

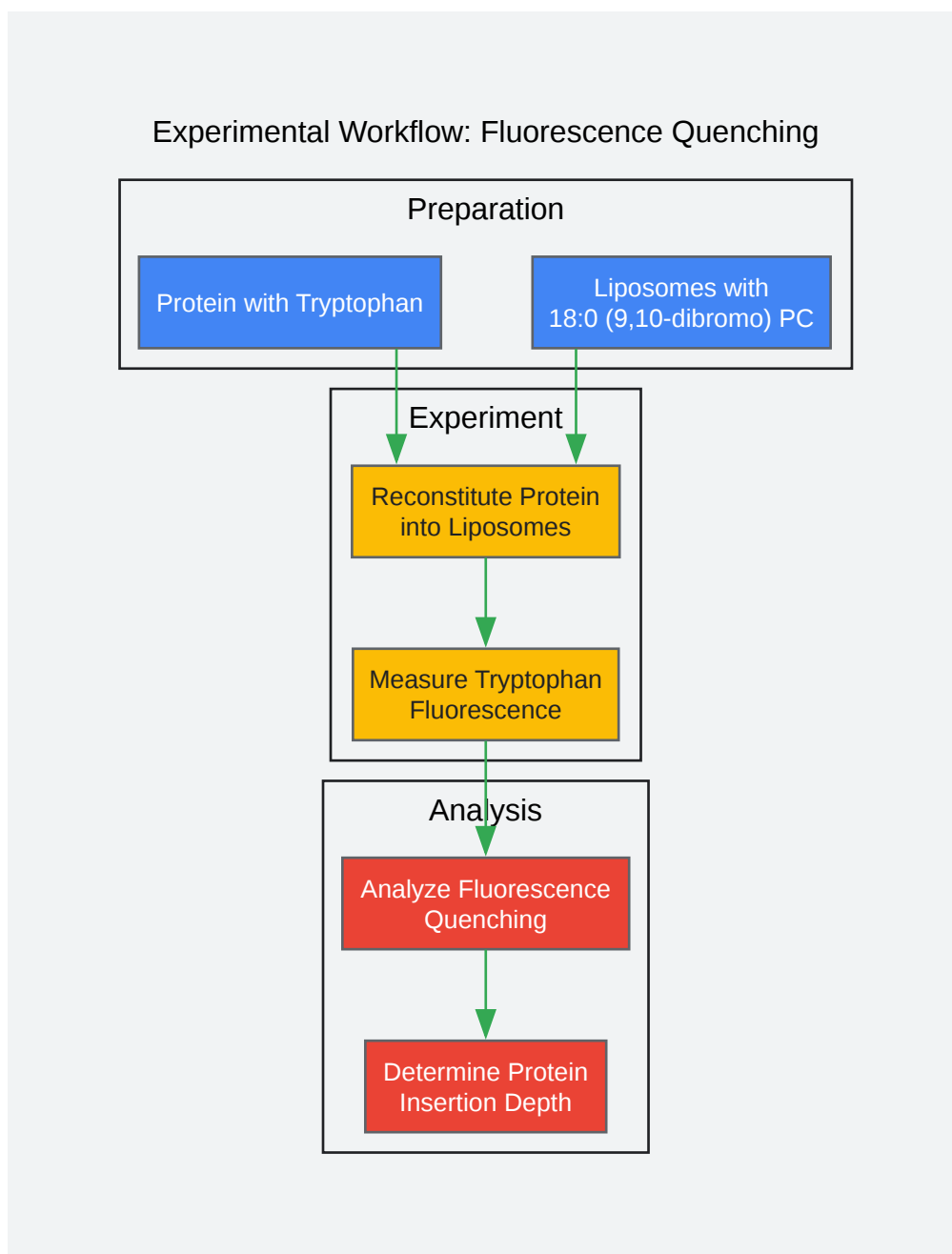
Fluorescence Quenching Studies of Lipid-Protein Interactions

The bromine atoms on the acyl chains can act as collisional quenchers of tryptophan fluorescence. This property can be exploited to determine the depth of insertion of membrane proteins or peptides into a lipid bilayer.

Experimental Workflow:

- **Protein Preparation:** A tryptophan residue is strategically placed at a specific position within the protein or peptide sequence via site-directed mutagenesis.
- **Liposome Preparation:** Liposomes are prepared containing a mixture of a standard phospholipid and a varying mole percentage of 18:0 (9,10-dibromo) PC.
- **Reconstitution:** The protein is incorporated into the prepared liposomes.
- **Fluorescence Measurement:** The tryptophan fluorescence is excited (typically around 295 nm), and the emission spectrum is recorded.
- **Quenching Analysis:** The fluorescence intensity will decrease as the concentration of the brominated lipid increases if the tryptophan residue is in close proximity to the bromine atoms within the membrane. By using a series of phospholipids brominated at different positions along the acyl chain, a depth profile of the tryptophan residue can be determined.

[7][21][22][23]



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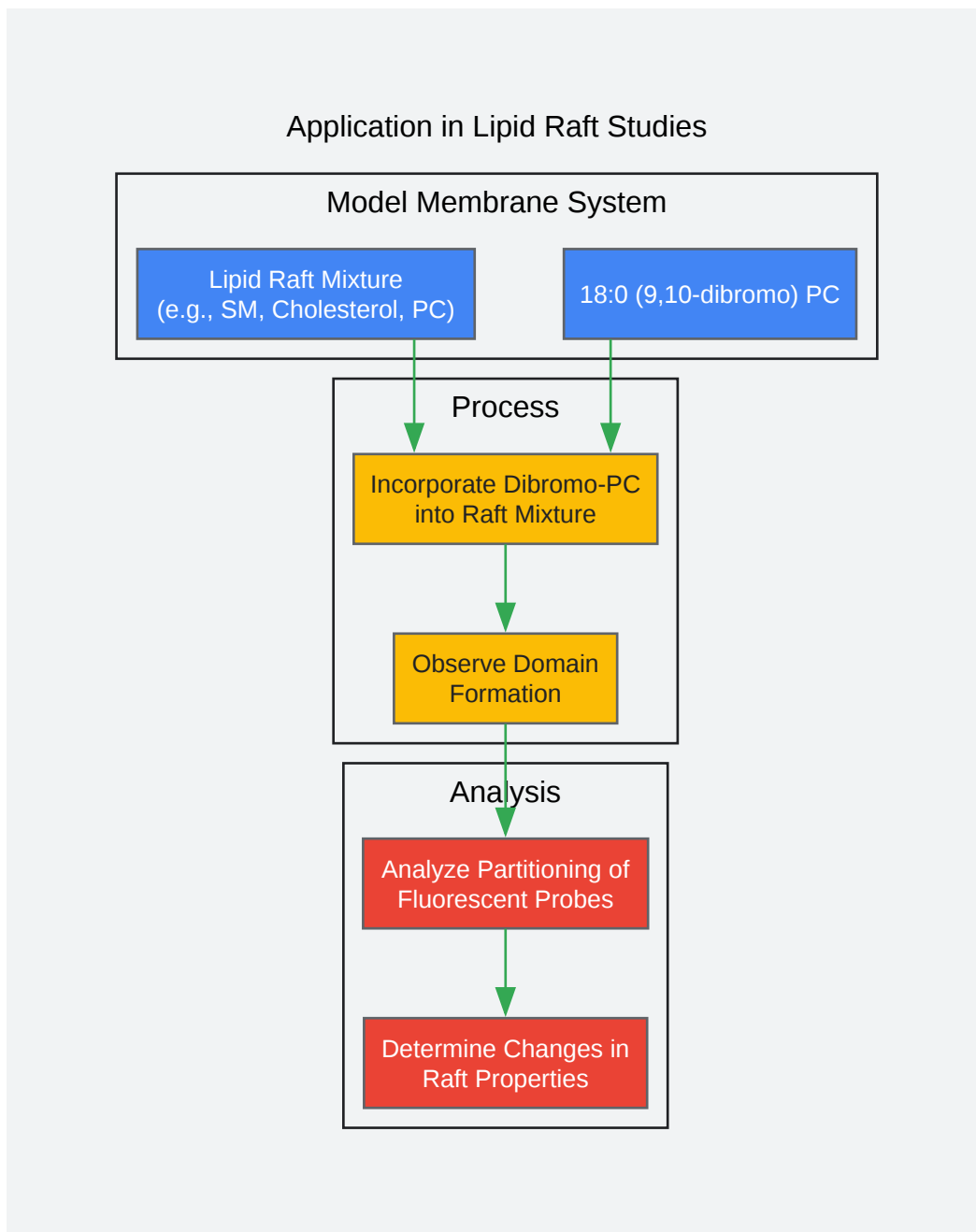
Caption: Workflow for studying protein-membrane interactions.

Investigation of Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in certain lipids and proteins. Modified lipids can be used to study the formation and properties of these domains. While not a native component, 18:0 (9,10-dibromo) PC could be incorporated into model membranes to

investigate how such modifications affect raft formation and the partitioning of other molecules.

[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)

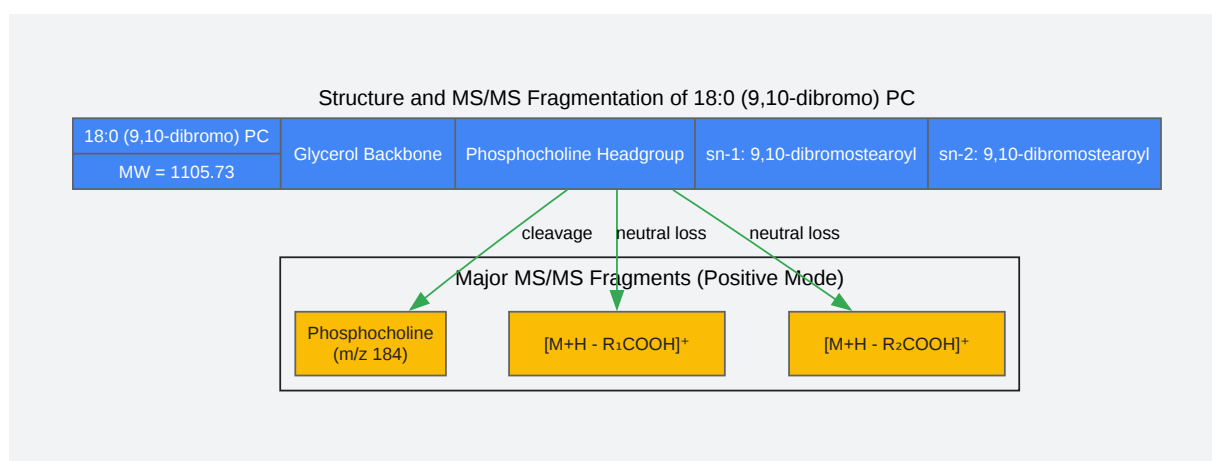


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Caption: Investigating lipid raft properties.

Molecular Structure and Mass Spectrometry Fragmentation

The structure of 18:0 (9,10-dibromo) PC and its expected fragmentation in mass spectrometry are key to its identification.



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Caption: Fragmentation of 18:0 (9,10-dibromo) PC.

Conclusion

18:0 (9,10-dibromo) PC is a valuable tool for researchers studying membrane biophysics. Its key feature is the presence of bromine atoms on the acyl chains, which allows for specific experimental approaches like fluorescence quenching without drastically altering the fundamental properties of the phospholipid. While a comprehensive dataset of its physicochemical properties is not yet available, its behavior can be reasonably predicted from its parent compound, DSPC. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and application of this and similar modified phospholipids in advanced research settings.

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